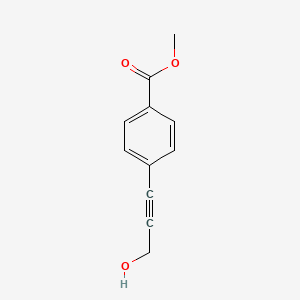

Methyl 4-(3-hydroxyprop-1-ynyl)benzoate

説明

Contextualization within Benzoic Acid Derivatives and Acetylenic Compounds

Methyl 4-(3-hydroxyprop-1-ynyl)benzoate is classified as a derivative of benzoic acid, a ubiquitous structural motif in organic chemistry and pharmaceuticals. The methyl ester and the propargyl alcohol substituent are positioned at the para positions of the benzene (B151609) ring. The ester functionality, being an electron-withdrawing group, influences the electronic properties of the aromatic ring, making it a key feature in its chemical behavior.

Simultaneously, the molecule is an acetylenic compound, characterized by the presence of a carbon-carbon triple bond. The terminal alkyne is further functionalized with a primary alcohol, creating a propargyl alcohol moiety. This combination of a rigid, linear alkyne and a reactive hydroxyl group imparts a distinct reactivity profile, making it a versatile building block in organic synthesis. The interplay between the aromatic system and the acetylenic group is a central theme in the study of this compound.

Significance as a Model Compound in Mechanistic Organic Chemistry

The dual functionality of this compound makes it an exemplary model for investigating various reaction mechanisms in organic chemistry.

Investigation of Electrophilic Substitution Reactions

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, its structure allows for predictable reactivity based on established principles. The methyl benzoate (B1203000) portion of the molecule contains a deactivating ester group, which directs incoming electrophiles to the meta position. aiinmr.comyoutube.comyoutube.com The propargyl alcohol substituent, being an alkyl group, is generally considered an activating ortho-, para-director. However, the strong deactivating effect of the ester group is expected to dominate, leading primarily to meta-substituted products with respect to the ester. The nitration of methyl benzoate, for instance, predominantly yields methyl 3-nitrobenzoate. aiinmr.comyoutube.comyoutube.com

| Reagents | Expected Major Product |

| HNO₃, H₂SO₄ | Methyl 3-nitro-4-(3-hydroxyprop-1-ynyl)benzoate |

| Br₂, FeBr₃ | Methyl 3-bromo-4-(3-hydroxyprop-1-ynyl)benzoate |

| SO₃, H₂SO₄ | Methyl 3-(sulfo)-4-(3-hydroxyprop-1-ynyl)benzoic acid |

Exploration of Nucleophilic Addition Reactions

The electron-withdrawing nature of the benzoate ring system activates the alkyne for nucleophilic addition reactions. nih.gov This is a departure from the typical reactivity of alkynes, which usually undergo electrophilic addition. For activated alkynes, nucleophiles can attack the triple bond, a process often catalyzed by a base. nih.gov The presence of the terminal hydroxyl group can also play a role in these transformations, potentially participating in intramolecular reactions after an initial intermolecular nucleophilic attack.

| Nucleophile | Potential Product |

| Thiol (RSH) | Adducts from the addition of the thiol across the triple bond |

| Amine (R₂NH) | Enamines or other addition products |

| Alcohol (ROH) | Vinyl ethers |

Analysis of Rearrangement Reactions

Propargyl alcohols, such as the one present in this compound, are known to undergo characteristic rearrangement reactions, most notably the Meyer-Schuster and Rupe rearrangements. rsc.orgwikipedia.org These acid-catalyzed reactions transform the propargyl alcohol into an α,β-unsaturated ketone or aldehyde. rsc.orgwikipedia.org

The Meyer-Schuster rearrangement involves a 1,3-shift of the hydroxyl group, followed by tautomerization to yield an α,β-unsaturated carbonyl compound. rsc.orgwikipedia.orgrsc.org For a terminal propargyl alcohol like that in the title compound, this would be expected to yield an α,β-unsaturated aldehyde. researchgate.net The reaction is thought to proceed through a protonated intermediate, and the presence of the aryl group can influence the reaction pathway. researchgate.netbeilstein-journals.org

In some cases, particularly with tertiary propargyl alcohols, the competing Rupe rearrangement can occur, which leads to the formation of an α,β-unsaturated ketone via a different mechanistic pathway. rsc.orgwikipedia.org For aryl-substituted propargyl alcohols, the specific reaction conditions and the nature of the substituents can dictate the outcome of these rearrangements. beilstein-journals.orgnih.gov

Overview of Research Directions and Open Questions

Synthetic Methodologies and Yield Optimization

The primary synthetic route to this compound and its analogues is the Sonogashira cross-coupling reaction . wikipedia.orgmdpi.com This powerful carbon-carbon bond-forming reaction typically involves the coupling of a terminal alkyne (in this case, propargyl alcohol) with an aryl halide (such as methyl 4-iodobenzoate (B1621894) or methyl 4-bromobenzoate) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgmdpi.com

| Component | Role | Example |

| Aryl Halide | Electrophile | Methyl 4-iodobenzoate |

| Alkyne | Nucleophile | Propargyl alcohol |

| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Co-catalyst | Copper(I) iodide (CuI) |

| Base | Acid Scavenger | Triethylamine (NEt₃), Diisopropylamine (DIPA) |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

Ongoing research in this area focuses on optimizing the reaction conditions to improve yields and sustainability. This includes the development of more active and stable palladium catalysts, the use of copper-free conditions to avoid the formation of alkyne homocoupling byproducts, and the exploration of greener reaction media. wikipedia.orgmdpi.com For electron-poor aryl halides like methyl 4-iodobenzoate, the optimization of the base and ligand for the palladium catalyst can be crucial for achieving high yields.

Reactivity Profiles and Functional Group Interconversions

The reactivity of this compound is dictated by its three primary functional groups: the hydroxyl group, the alkyne, and the methyl ester. Each site can undergo selective transformations, allowing for stepwise modification of the molecule.

The primary hydroxyl (-OH) group can be readily oxidized to form an aldehyde or a carboxylic acid using various oxidizing agents. It can also be converted into a better leaving group, such as a tosylate or mesylate, or be substituted to form halides, which are key steps in many synthetic pathways. ub.eduvanderbilt.edu

The alkyne (C≡C) triple bond is a site of high electron density, making it susceptible to addition reactions. It can be reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane, depending on the choice of reducing agent and reaction conditions.

The methyl ester (-COOCH₃) group can undergo nucleophilic acyl substitution. Common reactions include hydrolysis (saponification) to the corresponding carboxylic acid, transesterification with other alcohols, or aminolysis to produce amides. nih.gov

These distinct reactivities enable a variety of functional group interconversions (FGIs), which are fundamental in multi-step organic synthesis. The ability to selectively modify one part of the molecule while leaving the others intact is crucial for building complex target structures.

Interactive Table: Functional Group Interconversions of this compound

| Starting Functional Group | Target Functional Group | Reagent(s) | Reaction Type |

| Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | Pyridinium chlorochromate (PCC) | Oxidation |

| Primary Alcohol (-CH₂OH) | Alkyl Chloride (-CH₂Cl) | Thionyl chloride (SOCl₂) or Ph₃P/CCl₄ | Nucleophilic Substitution |

| Primary Alcohol (-CH₂OH) | Alkyl Bromide (-CH₂Br) | Phosphorus tribromide (PBr₃) or Ph₃P/CBr₄ | Nucleophilic Substitution |

| Primary Alcohol (-CH₂OH) | Tosylate (-CH₂OTs) | Tosyl chloride (TsCl), pyridine | Sulfonylation |

| Alkyne (-C≡C-) | Alkane (-CH₂CH₂-) | H₂, Pd/C | Hydrogenation |

| Alkyne (-C≡C-) | cis-Alkene (-CH=CH-) | H₂, Lindlar's catalyst | Partial Hydrogenation |

| Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH) | NaOH, H₂O then H₃O⁺ | Saponification |

| Methyl Ester (-COOCH₃) | Amide (-CONH₂) | Ammonia (B1221849) (NH₃) | Aminolysis |

Advanced Spectroscopic Characterization Beyond Basic Identification

Beyond simple confirmation of its presence, advanced spectroscopic techniques are employed to provide a detailed understanding of the structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide precise information on the chemical environment of the hydrogen atoms. Expected signals would include a singlet for the methyl ester protons (O-CH₃), a triplet for the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH), a singlet for the hydroxyl proton (-OH, which may exchange with D₂O), and a set of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring. mdpi.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. mdpi.com This includes the carbonyl carbon of the ester, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), the two sp-hybridized carbons of the alkyne, the methylene carbon, and the methyl carbon. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. mdpi.com The expected exact mass is 190.06299 g/mol . nih.gov Fragmentation patterns observed in the mass spectrum can also help to confirm the structure, likely showing losses of fragments such as ·OCH₃, ·COOCH₃, or CH₂OH.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic absorption bands would include a broad O-H stretch for the alcohol (around 3300-3400 cm⁻¹), a C≡C stretch for the internal alkyne (around 2200-2250 cm⁻¹, which may be weak), a strong C=O stretch for the ester (around 1720 cm⁻¹), and C-O stretches for the ester and alcohol functionalities.

Interactive Table: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation | Functional Group |

| ¹H NMR | Chemical Shift (δ) | ~3.9 ppm (singlet) | Ester Methyl (O-CH₃) |

| Chemical Shift (δ) | ~4.5 ppm (doublet or triplet) | Methylene (-CH₂OH) | |

| Chemical Shift (δ) | ~7.5-8.0 ppm (two doublets) | Aromatic Protons | |

| Chemical Shift (δ) | Variable (singlet) | Hydroxyl (-OH) | |

| ¹³C NMR | Chemical Shift (δ) | ~166 ppm | Carbonyl (C=O) |

| Chemical Shift (δ) | ~120-135 ppm | Aromatic Carbons | |

| Chemical Shift (δ) | ~80-90 ppm | Alkynyl Carbons (C≡C) | |

| Chemical Shift (δ) | ~52 ppm | Methylene Carbon (-CH₂OH) | |

| Chemical Shift (δ) | ~52 ppm | Methyl Carbon (-OCH₃) | |

| IR | Wavenumber (cm⁻¹) | 3400-3300 (broad) | O-H Stretch |

| Wavenumber (cm⁻¹) | ~2250 (weak) | C≡C Stretch | |

| Wavenumber (cm⁻¹) | ~1720 (strong) | C=O Stretch | |

| HRMS | m/z | 190.0630 | [M]⁺ |

Computational and Theoretical Studies on Reaction Mechanisms

While specific computational studies on the reaction mechanisms of this compound are not widely published, theoretical methods are powerful tools for investigating its reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations can be applied to understand potential reaction pathways. nih.govmdpi.com

These computational approaches allow for the mapping of potential energy surfaces for various reactions. mdpi.com For instance, in studying the aminolysis of the ester group, calculations could determine the transition state structures and activation energies for both concerted and stepwise mechanisms, revealing the most energetically favorable pathway. nih.gov Such studies have shown that for methyl benzoate, a general-base-catalyzed stepwise mechanism is often favored. nih.gov

Furthermore, computational chemistry can predict molecular properties that govern reactivity.

Molecular Electrostatic Potential (MEP): MEP mapping identifies the electron-rich and electron-poor regions of the molecule. researchgate.net For this compound, this would highlight the electronegative oxygen atoms of the carbonyl and hydroxyl groups as sites susceptible to electrophilic attack, and the electropositive hydrogens as potential sites for nucleophilic interaction. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity. researchgate.netbiointerfaceresearch.com A smaller gap suggests higher reactivity and the potential for intramolecular charge transfer, which is a key property for applications in materials science. researchgate.net

By applying these theoretical models, researchers can gain predictive insights into the stereoselectivity and regioselectivity of reactions involving this compound, guiding experimental design and optimization. imist.ma

Potential Applications in Material Science and Pharmaceutical Synthesis

The unique bifunctional nature of this compound makes it a promising candidate for applications in both material science and pharmaceutical synthesis.

Material Science: The compound serves as a rigid linker that can be incorporated into polymers and other macromolecules. The terminal alkyne and hydroxyl groups provide two distinct points for polymerization or modification. For example, the alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or in polymerization reactions to form conjugated polymers. The rigid phenyl-alkyne core can impart desirable thermal and photophysical properties to materials. There is growing interest in aromatic diketones and similar structures as building blocks for highly emissive metal complexes used in organic light-emitting diodes (OLEDs). mdpi.com The scaffold of this compound could be adapted for the synthesis of ligands for such applications.

Pharmaceutical Synthesis: In medicinal chemistry, this compound is a versatile building block for creating more complex molecules with potential therapeutic value. The different functional groups allow for a variety of coupling reactions to link it to other pharmacophores. Scaffolds containing carbazole (B46965) and benzamide (B126) moieties, which could be synthesized from derivatives of this compound, have been investigated for their anticancer properties. researchgate.net The ability to systematically modify the ester, alcohol, and alkyne allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies. Its use in biochemical research has been noted, primarily as an intermediate in the synthesis of biologically active target molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLBWNWKBXCHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403410 | |

| Record name | methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61266-36-2 | |

| Record name | methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis focuses on creating the final ester functionality from a pre-existing carbon skeleton.

Esterification is a foundational reaction in organic synthesis for producing esters. iajpr.com The process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com

The most direct route to Methyl 4-(3-hydroxyprop-1-ynyl)benzoate is the Fischer-Speier esterification of 4-(3-hydroxyprop-1-ynyl)benzoic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the product, water is often removed as it is formed. iajpr.comyoutube.com Alternatively, solid acid catalysts, such as zirconium/titanium mixed oxides, have been developed for the esterification of benzoic acids, offering potential advantages in terms of catalyst separation and reusability. mdpi.com

Table 1: General Conditions for Fischer-Speier Esterification of Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Typical Conditions |

| Benzoic Acid Derivative | Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux |

| Benzoic Acid Derivative | Methanol | HCl (gas) | Methanol (excess) | Room Temp to Reflux |

| Benzoic Acid | Various Alcohols | Zr/Ti Solid Acid | None | 100-210 °C |

A synthetic strategy can also be envisioned starting from an aldehyde precursor, such as 4-(1-hydroxy-2-propynyl)benzaldehyde. The conversion of this aldehyde to the target methyl ester, this compound, would necessitate the oxidation of the aldehyde functional group to a carboxylic acid, followed by esterification with methanol as described previously (Section 2.1.1.1).

The oxidation step can be achieved using various reagents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Once the intermediate, 4-(3-hydroxyprop-1-ynyl)benzoic acid, is formed and isolated, it can be subjected to esterification with methanol to yield the final product. This two-step approach allows for the synthesis of the target compound from a different starting material. A related synthesis involves the reaction of methyl 4-formylbenzoate (B8722198) with the lithium salt of a terminal alkyne to create a secondary alcohol function. prepchem.com

Esterification Reactions

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing an alternative and versatile route to the target molecule.

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This methodology can be applied to synthesize this compound by coupling an appropriate aryl halide with propargyl alcohol (prop-2-yn-1-ol).

The synthesis of this compound via the Sonogashira reaction would involve the coupling of propargyl alcohol with an aryl halide that is "deactivated" by the presence of an electron-withdrawing group—in this case, the methyl ester at the para position. Suitable substrates include methyl 4-iodobenzoate (B1621894) or methyl 4-bromobenzoate.

Research has shown that Sonogashira couplings can be performed effectively on aryl halides bearing electron-withdrawing groups. sci-hub.se While these substrates can sometimes be more challenging to couple than their electron-rich counterparts, modern catalytic systems have been developed to achieve high yields. For instance, studies on the aqueous Sonogashira coupling have demonstrated successful reactions with substrates like 4-bromobenzonitrile, which contains a strongly deactivating nitrile group. rsc.org These conditions often utilize surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction in water. rsc.orgscispace.com The choice of base, palladium catalyst, and ligands is crucial for optimizing the reaction yield and minimizing side reactions. sci-hub.sersc.org

Table 2: Representative Conditions for Sonogashira Coupling of Deactivated Aryl Halides

| Aryl Halide | Alkyne | Pd Catalyst | Base | Solvent | Yield (%) | Ref |

| 4-Bromobenzonitrile | 1-Octyne | Pd(PPh₃)₂Cl₂ | Piperidine | Water / CTAB | 59 | rsc.org |

| 4-Iodoacetophenone | Phenylacetylene (B144264) | MNPs@Cs-MS-Co | KOH | DMSO | 78 | sci-hub.se |

| 4-Bromoacetophenone | Phenylacetylene | MNPs@Cs-MS-Co | KOH | DMSO | 58 | sci-hub.se |

This table presents data for analogous deactivated aryl halides to illustrate the feasibility and conditions of the Sonogashira reaction for such substrates.

Sonogashira Cross-Coupling Methodologies

Application in the Synthesis of Enediyne Systems

Enediyne natural products are a class of microbial metabolites known for their potent antibiotic and antitumor activities. The construction of the characteristic enediyne core, a key structural motif, often relies on the Sonogashira cross-coupling reaction to form the necessary carbon-carbon bonds between sp² and sp hybridized carbons. nih.govacs.org this compound is a suitable precursor for these syntheses. The terminal alkyne functionality is primed for coupling with vinyl or aryl halides, providing a direct route to the conjugated systems that define enediynes. The presence of the benzoate (B1203000) group offers a site for further functionalization or can influence the electronic properties of the resulting molecule. Furthermore, highly condensed polycyclic aromatic compounds can be accessed through intramolecular [4+2] cycloadditions of conjugated enynes, highlighting the synthetic potential of these structures. nih.gov

Palladium Catalyst Systems in Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp) bonds, and palladium catalysts are central to its success. acs.org For substrates like this compound, various palladium systems have been developed to optimize efficiency, yield, and reaction conditions.

Initially, the standard catalytic system involved a palladium complex, such as Pd(PPh₃)₄, with a copper(I) co-catalyst. nih.gov However, to avoid the formation of undesirable alkyne homocoupling byproducts (Glaser coupling), significant research has focused on developing copper-free Sonogashira protocols. nih.govrsc.orgvander-lingen.nl

Advanced catalytic systems include:

Palladium Schiff Base Complexes : A tetradentate Schiff base-derived palladium complex has been shown to effectively catalyze the Sonogashira reaction at room temperature under copper-free conditions, accommodating both electron-rich and electron-deficient aryl iodides. rsc.org

Dual-Catalyst Systems : A conceptually novel approach involves the simultaneous use of two different palladium catalysts. One is tailored to promote the oxidative addition to the aryl halide, while the other activates the terminal alkyne, leading to a productive Pd-Pd transmetalation pathway at room temperature with very low catalyst loading. acs.org

Heterogeneous Catalysts : To simplify catalyst recovery and reuse, palladium has been immobilized on various supports. Silica-based diphenylphosphine (B32561) palladium (SiliaCat DPP-Pd) has been used effectively in flow chemistry, allowing for clean, high-yielding reactions that can be completed in minutes. nih.gov

These developments demonstrate a clear trend towards milder, more efficient, and sustainable catalytic systems for Sonogashira couplings involving functionalized alkynes.

Table 1: Comparison of Palladium Catalyst Systems for Sonogashira Coupling Reactions

| Catalyst System | Key Features | Typical Conditions | Advantages |

| Pd(PPh₃)₂Cl₂ / CuI | Traditional system | Amine base, various solvents | Well-established, effective for many substrates. nih.gov |

| Pd-Schiff Base Complex | Copper-free, N-based ligand | Isopropanol (B130326), K₂CO₃, Room Temp | Mild conditions, avoids toxic phosphine (B1218219) ligands and copper. rsc.org |

| Dual Pd-Catalyst | Copper-free, two distinct Pd catalysts | Room Temperature, low catalyst loading (0.125 mol%) | Rational design, high efficiency, productive Pd-Pd transmetalation. acs.org |

| SiliaCat DPP-Pd | Heterogeneous, silica-supported | Flow chemistry | Clean process, high yields, rapid reaction, pilot-scale capable. nih.gov |

Other Metal-Catalyzed Coupling Strategies

However, the presence of copper is a double-edged sword. It can promote the undesirable oxidative homocoupling of the alkyne substrate, known as the Glaser or Glaser-Hay coupling, which leads to byproduct formation and reduces the yield of the desired cross-coupled product. vander-lingen.nlacs.org Furthermore, copper is considered toxic, and its removal from the final product can be challenging, particularly in pharmaceutical synthesis. nih.gov

These drawbacks have spurred the development of copper-free Sonogashira reactions, which are now a major focus in the field. nih.govrsc.org These reactions rely solely on a palladium catalyst and a suitable base, often an amine, to facilitate the C-C bond formation. vander-lingen.nl The success of these copper-free systems often depends on the choice of palladium catalyst, ligands, and reaction conditions to achieve comparable efficiency to the copper co-catalyzed versions. acs.orgresearchgate.net In some specialized cases, other metals like iron, zinc, silver, or gold have been explored as catalysts or co-catalysts for Sonogashira-type couplings, each offering unique reactivity profiles. nih.gov

Cascade and Multi-component Reactions

Cyclization-Iodonium Salt Formation Cascades

Alkynyl(aryl)iodonium salts are highly reactive hypervalent iodine species that serve as powerful intermediates in organic synthesis. nih.gov They are excellent Michael acceptors and can react with a wide range of nucleophiles. nih.gov A common method for their preparation involves the reaction of a terminal alkyne with an iodosylarene in the presence of a Lewis acid like BF₃·OEt₂, followed by treatment with a salt such as NaBF₄. nih.gov

For a molecule like this compound, this presents a pathway to complex heterocyclic structures. The terminal alkyne can be converted into an alkynyl(aryl)iodonium salt. nih.govsemanticscholar.org The resulting highly electrophilic intermediate is susceptible to intramolecular attack by a nucleophile. In this specific molecule, the hydroxyl group could potentially act as an internal nucleophile, leading to a cyclization event. The fate of the initially formed iodonium (B1229267) ylide can vary; it may be protonated to yield an alkenyliodonium ion or eliminate iodobenzene (B50100) to form a carbene, which can then insert into a nearby C-H bond to create a five-membered ring. nih.gov This sequence, where an alkyne is converted to an iodonium salt that subsequently undergoes cyclization, represents a powerful strategy for building complex molecular frameworks from simple precursors. researchgate.net

[3+2] Cycloaddition/Rearrangement/NH Insertion Cascade Reactions

The [3+2] cycloaddition is a highly efficient, atom-economical reaction for constructing five-membered rings. nih.gov Terminal and internal alkynes are common substrates in these transformations, reacting with a variety of 1,3-dipoles. uchicago.edu For instance, a photoinduced decatungstate-catalyzed [3+2] cycloaddition between internal alkynes and aliphatic aldehydes has been developed to produce highly substituted cyclopentanones with excellent selectivity. nih.gov Similarly, sydnones have been used in thermal [3+2] cycloadditions with alkynes to yield polysubstituted pyrazoles. beilstein-journals.org

While the [3+2] cycloaddition of alkynes is well-documented, a subsequent, defined cascade involving rearrangement and then NH insertion using a substrate like this compound is not prominently described in the surveyed scientific literature. Such a multi-step, one-pot reaction would involve the initial formation of a five-membered ring via cycloaddition, followed by a skeletal rearrangement of this cycloadduct, and finally an insertion reaction with a nitrogen-containing species. While individual examples of rearrangements of cycloadducts and various NH insertion reactions exist, their combination into a specific, predictable cascade for this class of alkyne appears to be a highly specialized and not yet generalized transformation.

Novel Synthetic Pathways and Future Directions

The synthesis of complex molecules using building blocks like this compound is continually evolving, driven by the pursuit of greater efficiency, sustainability, and molecular diversity. Several key trends point to the future of this field:

Green and Sustainable Chemistry : There is a strong impetus to develop more environmentally benign protocols. This includes the widespread adoption of copper-free reaction conditions, the use of non-toxic and stable N-based ligands instead of air-sensitive phosphines, and conducting reactions at room temperature in greener solvents like isopropanol or even water. rsc.orgresearchgate.net The ultimate goal is to harness biomass-derived feedstocks for the sustainable production of high-value chemicals. acs.org

Novel Activation Methods : Photocatalysis is emerging as a powerful tool for novel bond formations. nih.gov Using light to generate reactive radical intermediates from abundant starting materials opens up new reaction pathways, such as the radical [3+2] annulation of alkynes, that are difficult to achieve via traditional thermal methods.

Combinatorial and Chemoenzymatic Synthesis : Looking forward, there is significant interest in using foundational building blocks in combinatorial biosynthesis and chemoenzymatic approaches. These strategies could enable the rapid generation of large libraries of complex molecules, such as enediyne analogues, for screening in drug discovery and materials science.

These future directions promise to deliver more powerful and sustainable synthetic tools, allowing chemists to construct increasingly complex and functional molecules from versatile precursors like this compound.

Development of Green Chemistry Approaches

The synthesis of this compound is typically achieved via a Sonogashira coupling reaction, which creates the crucial carbon-carbon bond between the aromatic ring and the alkyne moiety. The conventional approach involves coupling an aryl halide, such as Methyl 4-iodobenzoate, with a terminal alkyne, propargyl alcohol, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base in a polar aprotic solvent. Recognizing the environmental impact of traditional organic solvents and reagents, significant research has focused on developing greener alternatives for this transformation.

A leading green strategy is the implementation of mechanochemistry, specifically through high-speed ball milling. rsc.orgresearchgate.net This solvent-free approach significantly reduces waste and can lead to shorter reaction times. researchgate.net Research has demonstrated successful Sonogashira couplings of various aryl halides with alkynes under these conditions. rsc.orgscilit.com For instance, aryl iodides and bromides have been shown to react effectively. rsc.orgscispace.com

Further refinements of this solvent-free method have focused on minimizing or eliminating the copper co-catalyst, which is a known ecotoxicity concern. One study established a copper- and ligand-free Sonogashira coupling in a ball mill using palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base. rsc.org The use of grinding auxiliaries like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) was found to facilitate the reaction, particularly for less reactive aryl bromides. rsc.org In a particularly innovative approach, researchers have used the reaction vessel and grinding media themselves as the catalyst source, performing the reaction in a copper vial with a copper ball, thereby eliminating the need to add copper iodide salt. rsc.orgscispace.com

Beyond entirely solvent-free methods, the replacement of hazardous solvents like DMF and NMP with more benign alternatives is another key area of green chemistry. nih.gov Green solvents such as N-Hydroxyethylpyrrolidone (HEP) have been identified as effective media for Sonogashira reactions, allowing for high-speed conversions under mild conditions. nih.gov The use of aqueous media has also been explored, representing a significant step towards sustainable chemical synthesis. nih.gov Some protocols have been developed that allow the reaction to proceed in water, often with the aid of surfactants or water-soluble ligands to facilitate the interaction of the organic substrates and the metal catalyst.

Interactive Table 1: Green Sonogashira Coupling Methodologies

| Green Strategy | Catalyst System | Base | Solvent/Conditions | Key Findings & Advantages | Citations |

|---|---|---|---|---|---|

| Mechanochemistry | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | Solvent-free, Ball Milling | Effective for aryl iodides and bromides; avoids bulk solvent waste. | rsc.org |

| Mechanochemistry | Pd(OAc)₂ or Pd(PPh₃)₄ | DABCO | Solvent-free, Ball Milling | Copper- and ligand-free conditions; grinding auxiliary (SiO₂) improves efficiency for aryl iodides. | rsc.org |

| In-situ Catalyst | Pd(PPh₃)₂Cl₂ | Diisopropylamine | Solvent-free, Copper vial/ball | Eliminates the need for copper salt addition by using the reaction vessel as the copper source. | rsc.orgscispace.com |

| Green Solvents | Pd(PPh₃)₂Cl₂ / CuI | TMG | HEP (N-Hydroxyethylpyrrolidone) | Fast reactions under mild conditions; HEP is a greener alternative to traditional polar aprotic solvents. | nih.gov |

| Catalyst Replacement | Cobalt Complex on Magnetic Chitosan | - | Polyethylene glycol (PEG) | Palladium- and copper-free system; catalyst is recyclable using an external magnet. | sci-hub.se |

Enantioselective Synthesis of Chiral Derivatives

Chiral derivatives of this compound, which possess a defined stereochemistry at the hydroxyl-bearing carbon, are valuable intermediates in medicinal chemistry. The synthesis of these enantiopure alcohols is most effectively achieved through the asymmetric reduction of a prochiral ketone precursor, Methyl 4-(3-oxoprop-1-ynyl)benzoate . This strategy is a cornerstone of modern asymmetric synthesis. wikipedia.org

The most prominent and environmentally friendly methods for this transformation involve biocatalysis. mdpi.comamanote.com Enzymes, particularly carbonyl reductases or alcohol dehydrogenases (ADHs), are capable of reducing ketones to alcohols with exceptionally high levels of stereoselectivity, often yielding products with near-perfect enantiomeric excess (>99% ee). researchgate.netnih.gov These enzymatic reductions operate under mild conditions (e.g., ambient temperature and neutral pH) in aqueous media, aligning with the principles of green chemistry. mdpi.com

The process typically employs whole microbial cells (such as Bacillus cereus, Rhodotorula glutinis, or genetically engineered E. coli) that either naturally contain or are engineered to overexpress a specific reductase enzyme. mdpi.comresearchgate.net A significant advantage of using whole-cell systems is the inherent presence of cofactor regeneration mechanisms. mdpi.com The reduction of the ketone requires a hydride source, usually from nicotinamide (B372718) cofactors (NADH or NADPH). The host cell's metabolic machinery continuously regenerates the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form, using a simple and inexpensive sacrificial co-substrate like glucose or glycerol. mdpi.comnih.gov This eliminates the need to add stoichiometric amounts of the expensive cofactor to the reaction mixture.

The substrate, Methyl 4-(3-oxoprop-1-ynyl)benzoate, would be introduced to a suspension of the microbial cells. The enzyme within the cells would selectively deliver a hydride to one of the two faces of the ketone's carbonyl group, leading to the formation of either the (R)- or (S)-alcohol, depending on the specific enzyme used. wikipedia.org Research has shown that various aryl ketones can be reduced with high conversion and enantioselectivity using this approach. For example, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to the corresponding (S)-alcohol with >99.5% ee and >95% conversion, demonstrating the power of this method for producing chiral intermediates for pharmaceuticals like duloxetine. researchgate.net

Interactive Table 2: Enantioselective Synthesis via Biocatalytic Reduction

| Precursor Substrate | Chiral Product | Catalyst Type | Key Reaction Features | Typical Outcome | Citations |

|---|---|---|---|---|---|

| Methyl 4-(3-oxoprop-1-ynyl)benzoate | (R)- or (S)-Methyl 4-(3-hydroxyprop-1-ynyl)benzoate | Whole-cell biocatalyst (e.g., Bacillus cereus, engineered E. coli) expressing a carbonyl reductase/ADH | Aqueous buffer, mild temperature (e.g., 30 °C), co-substrate for cofactor regeneration (e.g., glucose, glycerol). | High conversion (>95%), Excellent enantioselectivity (>99% ee). | mdpi.comresearchgate.net |

| Prochiral aryl ketone | Chiral aryl alcohol | Isolated, engineered alcohol dehydrogenase (ADH) | Cofactor regeneration system required (e.g., using a formate (B1220265) dehydrogenase). | High enantiopurity, enzyme engineered for specific bulky substrates. | nih.gov |

| N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide | Whole cells of Rhodotorula glutinis | High substrate loading (30 g/L), no external cofactors needed. | >95% conversion, >99.5% ee. | researchgate.net |

Reactivity and Reaction Mechanisms

Reactions of the Prop-1-ynyl Moiety

The prop-1-ynyl group is the primary site of reactivity in methyl 4-(3-hydroxyprop-1-ynyl)benzoate. The carbon-carbon triple bond can undergo a variety of addition and cycloaddition reactions, and its terminal position allows for coupling reactions.

Electrophilic Additions to the Alkyne

The electron-withdrawing character of the 4-methoxycarbonylphenyl group deactivates the alkyne towards electrophilic addition compared to electron-rich alkynes. However, under appropriate conditions, these reactions can proceed. For instance, the reaction with halogenating agents is expected to yield di- or tetra-halogenated products. While specific studies on this compound are not prevalent, the general mechanism involves the formation of a bridged halonium ion intermediate.

Nucleophilic Additions to the Alkyne

The electron-withdrawing benzoate (B1203000) substituent renders the alkyne susceptible to nucleophilic attack, a process often referred to as a conjugate or Michael addition. This is a powerful method for carbon-carbon and carbon-heteroatom bond formation. A range of nucleophiles, including amines, thiols, and stabilized carbanions, can add to the alkyne, typically at the carbon atom beta to the aromatic ring.

Cycloaddition Reactions Involving the Alkyne

The alkyne functionality in this compound can participate as a 2π component in various cycloaddition reactions to construct five- and six-membered rings. A particularly prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which would lead to the formation of a 1,4-disubstituted 1,2,3-triazole. cymitquimica.com This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. cymitquimica.com

The presence of the terminal hydroxyl group allows for the possibility of intramolecular cyclization reactions. Under basic or metal-catalyzed conditions, the hydroxyl group can act as an internal nucleophile, attacking the alkyne to form cyclic ethers. For example, treatment with a palladium or gold catalyst could induce a 5-exo-dig cyclization to yield a furan (B31954) derivative. While specific examples for this compound are not extensively documented in the literature, this type of transformation is well-established for related hydroxyalkynes.

Reactions Influenced by the Hydroxy Group

The primary alcohol of the propargyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for subsequent substitution. Furthermore, the hydroxyl group can be used to direct or participate in reactions at the alkyne. For instance, it can act as an internal base or nucleophile in certain transformations.

Reactions of the Benzoate Ester Group

The methyl benzoate moiety of the molecule can also undergo characteristic ester reactions. These transformations are generally independent of the prop-1-ynyl group, although the electronic nature of the substituent can have a minor influence on reactivity.

One of the most fundamental reactions of the ester is its hydrolysis to the corresponding carboxylic acid. This can be achieved under either acidic or basic (saponification) conditions. uni.lu Basic hydrolysis with a reagent like sodium hydroxide (B78521) is typically irreversible and proceeds to completion to form the sodium carboxylate salt. uni.lu

The ester can also be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to a primary alcohol. youtube.comambeed.comkhanacademy.org The use of less reactive, sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H) can, under controlled conditions (typically low temperatures), allow for the partial reduction of the ester to an aldehyde.

| Reaction Type | Reagent(s) | Product(s) | Notes |

| Ester Hydrolysis (Saponification) | NaOH or KOH | 4-(3-hydroxyprop-1-ynyl)benzoic acid salt, Methanol (B129727) | Reaction goes to completion. uni.lu |

| Ester Reduction (to Alcohol) | 1. LiAlH4; 2. H2O | (4-(3-hydroxyprop-1-ynyl)phenyl)methanol | Requires a strong reducing agent. youtube.comambeed.comkhanacademy.org |

| Ester Reduction (to Aldehyde) | 1. DIBAL-H; 2. H2O | 4-(3-hydroxyprop-1-ynyl)benzaldehyde | Requires careful temperature control to avoid over-reduction. |

Hydrolysis and Transesterification Reactions

The ester functional group is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: The cleavage of the ester bond in this compound by water is known as hydrolysis. This reaction can be catalyzed by either an acid or a base. acs.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to yield 4-(3-hydroxyprop-1-ynyl)benzoic acid and methanol. acs.org This reaction is reversible, and its completion requires a large volume of water. acs.org

Base-Catalyzed Hydrolysis (Saponification): When heated with a base, such as aqueous sodium hydroxide, the ester is irreversibly hydrolyzed. pressbooks.pub The reaction, termed saponification, produces the corresponding carboxylate salt (sodium 4-(3-hydroxyprop-1-ynyl)benzoate) and methanol. acs.orgpressbooks.pub Subsequent acidification of the salt is necessary to isolate the carboxylic acid. numberanalytics.com Studies on various methyl benzoates show that this reaction can be performed efficiently at high temperatures (200-300 °C) in water or dilute alkaline solutions, even for sterically hindered esters. psu.edursc.org The use of ultrasound has also been shown to mediate the alkaline hydrolysis of methyl benzoate at room temperature. nih.gov

Transesterification: This process involves the reaction of the methyl ester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alkoxy group. youtube.com For instance, reacting this compound with ethanol (B145695) would produce Ethyl 4-(3-hydroxyprop-1-ynyl)benzoate and methanol. This reaction is a cornerstone of industrial processes like the production of biodiesel from vegetable oils. youtube.comneptjournal.com The reaction is typically reversible and requires an excess of the reactant alcohol to be driven to completion. youtube.com Both homogeneous catalysts (like NaOH, KOH, or H₂SO₄) and heterogeneous catalysts are employed for this transformation. neptjournal.commdpi.com

Table 1: Hydrolysis and Transesterification Reactions

| Reaction | Reagents & Conditions | Products | Citation |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst, heat | 4-(3-hydroxyprop-1-ynyl)benzoic acid, Methanol | acs.org |

| Base-Catalyzed Hydrolysis | NaOH(aq), heat | Sodium 4-(3-hydroxyprop-1-ynyl)benzoate, Methanol | acs.orgpressbooks.pub |

| Transesterification (with Ethanol) | Ethanol, acid or base catalyst, heat | Ethyl 4-(3-hydroxyprop-1-ynyl)benzoate, Methanol | youtube.com |

Reactions Involving the Carbonyl Group

The carbonyl carbon of the ester is electrophilic and can be attacked by various nucleophiles other than water or alcohols. pressbooks.pub These reactions are fundamental in organic synthesis for creating new carbon-carbon or carbon-heteroatom bonds.

Examples of such reactions include:

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide, 4-(3-hydroxyprop-1-ynyl)benzamide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group. This would typically transform the ester into a primary alcohol, yielding (4-(3-hydroxyprop-1-ynyl)phenyl)methanol.

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the ester leads to the formation of tertiary alcohols. This occurs via the addition of two equivalents of the Grignard reagent to the carbonyl carbon.

Decarbonylative Coupling: In more advanced transition-metal-catalyzed reactions, aromatic esters can be used as arylating agents where the C(acyl)-O bond is cleaved, and the carbonyl group is lost. acs.org This allows the aromatic moiety to be coupled to other molecules. acs.org

Reactions of the Aromatic Ring

The benzene (B151609) ring, while generally stable, can undergo substitution reactions. The nature of the substituents already on the ring dictates the position and rate of these reactions.

Electrophilic Aromatic Substitution

In this compound, the aromatic ring is substituted with two groups: the methyl ester (-COOCH₃) and the 3-hydroxyprop-1-ynyl group. The ester group is an electron-withdrawing group and a meta-director. scribd.comrsc.org The alkynyl group is also generally considered to be deactivating. Therefore, electrophilic aromatic substitution reactions are expected to be slower than on benzene itself and to occur primarily at the positions meta to the ester group (i.e., positions 3 and 5).

A classic example is nitration . The reaction of methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid yields methyl 3-nitrobenzoate as the major product. rsc.orgma.eduaiinmr.com The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the π-electron system of the aromatic ring. aiinmr.comyoutube.com The substitution occurs at the meta position because the resonance structures of the intermediate carbocation (arenium ion) are less destabilized compared to those for ortho or para attack. scribd.com The reaction must be kept cold to prevent polysubstitution. youtube.com

Table 2: Nitration of Methyl Benzoate

| Reagents | Temperature | Major Product | Citation |

|---|---|---|---|

| Conc. HNO₃, Conc. H₂SO₄ | <10-15 °C | Methyl 3-nitrobenzoate | ma.eduyoutube.com |

Functionalization of the Aromatic Nucleus

Beyond simple electrophilic substitution, the aromatic nucleus can be functionalized in other ways. The directing effects of the existing substituents remain a key consideration.

One advanced example of aromatic ring functionalization is the "ester dance" reaction, which involves the palladium-catalyzed translocation of an ester group from one carbon to another on the aromatic ring. nih.gov While not a simple substitution, this demonstrates the potential for complex, catalyzed rearrangements on the aromatic core. Another approach involves transition-metal-catalyzed cross-coupling reactions, where the C-O bond of the ester is activated, allowing the entire aromatic ester to act as a coupling partner. acs.org

Mechanism Elucidation through Isotopic Labeling and Kinetic Studies

Kinetic Isotope Effect (KIE): The KIE is the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. libretexts.org It is a powerful tool for probing transition state structures. libretexts.org For example, in ester hydrolysis, replacing the hydrogen of a C-H bond being broken in the rate-determining step with deuterium (B1214612) (D) will result in a primary KIE (kH/kD > 1). libretexts.org Studies on the hydrolysis of formate (B1220265) and acetate (B1210297) esters have used secondary KIEs, where the isotope is not directly involved in bond breaking, to infer the degree of bond formation and cleavage at the transition state. acs.orgcapes.gov.brnih.gov For instance, a large carbonyl oxygen-18 isotope effect (k¹⁶/k¹⁸) for the hydrolysis of a ribosomal substrate suggested a highly tetrahedral transition state, indicating significant C-O bond formation before the leaving group departs. nih.gov

Kinetic Studies: The rate of a reaction can be measured under various conditions to provide mechanistic insight. For the hydrolysis of substituted methyl benzoates, reaction rates are influenced by electronic effects of the substituents and the solvent. numberanalytics.comzenodo.org Electron-withdrawing groups on the aromatic ring generally increase the rate of basic hydrolysis by making the carbonyl carbon more electrophilic. numberanalytics.com

Stereochemical Control in Reactions

The propargyl alcohol moiety in this compound contains a stereocenter at the carbon bearing the hydroxyl group if it were further substituted. The synthesis and reaction of this center with stereochemical control are important aspects of modern organic chemistry.

The synthesis of chiral propargylic alcohols can be achieved with high enantioselectivity through methods like the asymmetric addition of terminal alkynes to aldehydes, often catalyzed by a chiral complex, such as zinc triflate with N-methylephedrine. organic-chemistry.orgacs.org

Once formed, the chiral center can influence subsequent reactions. Furthermore, reactions can be designed to be stereoselective. For example, the dynamic kinetic resolution (DKR) of propargylic alcohols has been achieved using a combination of a lipase (B570770) (for stereoselective acylation) and a metal catalyst (for racemization of the unreacted alcohol). mdpi.com This allows for the conversion of a racemic alcohol into a single enantiomer of the corresponding ester in high yield and enantiomeric excess. mdpi.com Additionally, regioselective reactions of the alkyne in propargylic alcohols, such as gold-catalyzed dihalohydration, can lead to the formation of useful, highly functionalized building blocks. nih.gov The stereocenter can direct the approach of reagents, leading to diastereoselective outcomes in subsequent transformations.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of methyl 4-(3-hydroxyprop-1-ynyl)benzoate. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments collectively provide a complete map of the proton and carbon environments and their interconnections.

The ¹H NMR spectrum provides detailed information about the chemical environment, quantity, and connectivity of protons in the molecule. For this compound, the spectrum reveals distinct signals corresponding to the aromatic, methyl ester, methylene (B1212753), and hydroxyl protons.

The aromatic region displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing ester group are deshielded and appear at a lower field (δ ~7.99 ppm) compared to the protons ortho to the alkyne group (δ ~7.48 ppm). The methyl protons of the ester group appear as a sharp singlet at approximately 3.90 ppm. The methylene protons of the propargyl group are observed as a doublet at around 4.51 ppm, coupled to the adjacent hydroxyl proton. The hydroxyl proton itself appears as a triplet at 2.01 ppm due to coupling with the methylene protons.

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.99 | Doublet | 8.4 | 2H | Aromatic (H ortho to -COOCH₃) |

| 7.48 | Doublet | 8.4 | 2H | Aromatic (H ortho to -C≡C-) |

| 4.51 | Doublet | 6.0 | 2H | -C≡C-CH₂OH |

| 3.90 | Singlet | - | 3H | -COOCH₃ |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound shows eleven distinct carbon signals, consistent with its molecular formula (C₁₁H₁₀O₃). cymitquimica.com

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 166.5 ppm. The aromatic carbons show four distinct signals, with the ipso-carbons (carbons attached to substituents) appearing at 128.0 ppm and 127.3 ppm. The two alkyne carbons are observed at 91.1 and 82.2 ppm. The methyl carbon of the ester and the methylene carbon of the propargyl group appear at 52.2 ppm and 51.5 ppm, respectively.

Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 166.5 | C=O (Ester) |

| 131.6 | Aromatic CH |

| 129.5 | Aromatic CH |

| 128.0 | Aromatic C (ipso, attached to -COOCH₃) |

| 127.3 | Aromatic C (ipso, attached to -C≡C-) |

| 91.1 | Alkyne C (-C ≡C-CH₂OH) |

| 82.2 | Alkyne C (Ar-C ≡C-) |

| 52.2 | -COOCH₃ |

While specific 2D NMR spectra for this compound are not widely published, their expected correlations can be predicted to confirm the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include a cross-peak between the aromatic doublets at ~7.99 and ~7.48 ppm, confirming their ortho relationship, and a cross-peak between the methylene doublet at ~4.51 ppm and the hydroxyl triplet at ~2.01 ppm, confirming the -CH₂-OH group connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. docbrown.info Expected correlations would link the ¹H signals to their corresponding ¹³C signals: δ 7.99 to δ 129.5, δ 7.48 to δ 131.6, δ 4.51 to δ 51.5, and δ 3.90 to δ 52.2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework. researchgate.net Key HMBC correlations would include:

Protons of the methyl group (δ 3.90) to the ester carbonyl carbon (δ 166.5).

Aromatic protons (δ 7.48) to the alkyne carbons (δ 91.1 and 82.2).

Methylene protons (δ 4.51) to the alkyne carbons (δ 91.1 and 82.2) and the aromatic ipso-carbon (δ 127.3).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. spectrabase.com For this compound, the molecular formula is C₁₁H₁₀O₃. nih.gov The calculated exact mass for the neutral molecule is 190.06299 Da. nih.gov HRMS analysis would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ or other adducts that closely matches the theoretical value, confirming the elemental composition with high confidence.

Table 3: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₃ | nih.gov |

| Molecular Weight | 190.19 g/mol | nih.gov |

The molecular ion [M]⁺• at m/z 190 would likely undergo fragmentation through several key pathways:

Loss of a methoxy (B1213986) radical: Cleavage of the ester can result in the loss of a methoxy radical (•OCH₃), leading to a prominent acylium ion at m/z 159.

Loss of methanol (B129727): Elimination of a neutral methanol molecule (CH₃OH) could occur, particularly in the presence of the ortho-hydroxyl group in related isomers, though less common for this para-substituted structure, potentially yielding an ion at m/z 158.

Cleavage of the side chain: Fragmentation can occur at the propargyl side chain, such as the loss of a hydroxymethyl radical (•CH₂OH) to give an ion at m/z 159, or the loss of formaldehyde (B43269) (CH₂O) to give an ion at m/z 160.

Formation of a benzoyl cation: A common fragmentation for benzoate (B1203000) esters is the formation of the benzoyl cation (C₆H₅CO)⁺ at m/z 105, though in this substituted case, the fragment would be [C₆H₄C≡CCH₂OH]⁺ at m/z 145.

Table 4: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Fragment | Mass of Fragment (m/z) | Neutral Loss |

|---|---|---|---|---|

| 190 | [M - •OCH₃]⁺ | [C₁₀H₇O₂]⁺ | 159 | •OCH₃ (31) |

| 190 | [M - •CH₂OH]⁺ | [C₁₀H₇O₂]⁺ | 159 | •CH₂OH (31) |

| 190 | [M - COOCH₃]⁺ | [C₇H₅]⁺ | 131 | •COOCH₃ (59) |

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful techniques for identifying the functional groups and elucidating the molecular structure of a compound through its vibrational modes. For this compound, the spectra would be characterized by a combination of vibrations from the aromatic ring, the ester group, the alkyne, and the primary alcohol.

Vibrational Mode Analysis and Functional Group Identification

The vibrational spectrum of this compound can be dissected to identify the characteristic frequencies of its constituent functional groups. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, arising from the O-H stretching vibration. The broadness of this peak is a result of intermolecular hydrogen bonding.

The carbon-carbon triple bond (C≡C) of the alkyne moiety would exhibit a stretching vibration in the region of 2100-2260 cm⁻¹. This peak is often weak in the IR spectrum but can be a strong signal in the Raman spectrum due to the change in polarizability during the vibration. The sp-hybridized C-H bond of a terminal alkyne is absent in this molecule as the alkyne is internal and substituted with a hydroxymethyl group.

The ester functional group presents several characteristic vibrations. The most prominent is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong, sharp band in the IR spectrum around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1100-1300 cm⁻¹ region.

The benzene ring will contribute multiple bands to the spectra. The aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The C=C stretching vibrations within the aromatic ring would produce a series of peaks in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution) would be identifiable by the pattern of C-H out-of-plane bending vibrations in the 800-860 cm⁻¹ range.

Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Alkyne (-C≡C-) | C≡C stretch | 2100-2260 |

| Ester (-COOCH₃) | C=O stretch | 1720-1740 |

| C-O stretch | 1100-1300 | |

| Aromatic Ring | C-H stretch | 3000-3100 |

| C=C stretch | 1450-1600 | |

| C-H out-of-plane bend | 800-860 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for characterizing conjugated systems.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. The benzene ring itself exhibits several absorption bands, which are influenced by the attached substituents. The ester group and the propynyl (B12738560) group, being conjugated with the benzene ring, will affect the energies of these transitions.

The primary electronic transitions anticipated are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation between the benzene ring, the alkyne, and the carbonyl group of the ester is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific experimental crystallographic data for this compound is not readily found in the literature, a predicted crystal structure would reveal key structural parameters.

A crystallographic analysis would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule. For instance, it would confirm the geometry of the ester group and the linearity of the alkyne moiety. The planarity of the benzene ring would also be confirmed.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. A key feature in the solid-state structure of this compound would likely be intermolecular hydrogen bonding involving the hydroxyl group. The -OH group of one molecule could act as a hydrogen bond donor to the carbonyl oxygen of the ester group or the hydroxyl oxygen of a neighboring molecule. These hydrogen bonds would likely play a significant role in the formation of a stable, three-dimensional crystal lattice. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules might also be observed, further stabilizing the crystal structure.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 4-(3-hydroxyprop-1-ynyl)benzoate, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govnumberanalytics.com Such studies are often carried out in the gas phase to represent an isolated molecule, allowing for the examination of its fundamental properties without external influences. researchgate.net

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. acs.orgmdpi.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For benzoate (B1203000) derivatives, theoretical bond lengths and angles determined by DFT calculations generally show slight deviations from experimental values obtained from X-ray crystallography, primarily because theoretical calculations often model the molecule in a gaseous phase, whereas experimental data pertains to the solid crystalline state. researchgate.net

The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined during this process. This information is fundamental to understanding the molecule's reactivity and spectroscopic behavior.

Table 1: Predicted Optimized Geometrical Parameters for a Benzoate Derivative (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization. Values are representative for a similar molecule, Methyl 4-hydroxybenzoate (B8730719), calculated at the DFT/B3LYP/6-311G(d,p) level.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (ester) | 1.35 Å |

| Bond Length | C-C (ring) | 1.39 - 1.41 Å |

| Bond Length | C≡C | 1.20 Å |

| Bond Angle | O=C-O | 124.5° |

| Bond Angle | C-O-C (ester) | 116.0° |

| Dihedral Angle | C-C-C=O | ~180° |

DFT calculations are highly effective in predicting various spectroscopic parameters.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netresearchgate.net Theoretical chemical shifts are typically calculated relative to a standard, such as Tetramethylsilane (TMS), and often show a strong linear correlation with experimental data. nih.govnumberanalytics.com

IR Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. numberanalytics.com Theoretical spectra can be compared with experimental FT-IR data to aid in the assignment of vibrational modes, such as C=O stretching, C≡C stretching, O-H bending, and aromatic ring vibrations. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.govnih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strength, provide insight into the molecule's photophysical properties. nih.gov For organic molecules, the B3LYP functional has been shown to provide high accuracy in predicting UV-Vis spectra. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govyoutube.com

A small energy gap suggests high chemical reactivity, lower kinetic stability, and greater polarizability, as electrons can be more easily excited to a higher energy level. nih.govyoutube.com The HOMO-LUMO gap is instrumental in predicting the molecule's behavior in chemical reactions and its potential applications in materials science. acs.org

Table 2: Illustrative Frontier Orbital Energies and Band Gap Calculated for a representative organic molecule using DFT.

| Parameter | Energy (eV) |

| E(HOMO) | -6.35 |

| E(LUMO) | -2.35 |

| Energy Gap (ΔE) | 4.00 |

| Data derived from a representative quinoline (B57606) derivative study. acs.org |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. numberanalytics.comnih.gov These descriptors, derived from conceptual DFT, provide a framework for understanding the molecule's stability and reactivity patterns.

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. nih.gov

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. youtube.com

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. youtube.com

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. nih.gov

Local reactivity can be assessed using Fukui functions or the dual descriptor, which identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the molecule's electron density surface. The MEP map uses a color scale to indicate different potential regions:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack. These are typically found around electronegative atoms like oxygen.

Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP would likely show negative potential around the carbonyl and hydroxyl oxygen atoms, and positive potential near the hydroxyl hydrogen atom. This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent interactions, and thermodynamic properties.

For a relatively small organic molecule like this compound, MD simulations can be used to:

Explore Conformational Flexibility: Analyze the rotation around single bonds and the flexibility of the propargyl alcohol side chain. nih.gov

Study Solvation Effects: Simulate the molecule in a solvent box (e.g., water) to understand how solvent molecules arrange around it and to calculate properties like the radial distribution function.

Investigate Aggregation Behavior: At higher concentrations, MD can model how molecules interact with each other, potentially forming aggregates or clusters. numberanalytics.com

Predict Thermodynamic Properties: Techniques like umbrella sampling or metadynamics can be used to calculate free energy landscapes for processes such as binding or conformational changes.

These simulations rely on force fields (e.g., OPLS, CHARMM, AMBER), which are sets of parameters that define the potential energy of the system. nih.govyoutube.com MD simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of the substance in a condensed phase. numberanalytics.com

Conformational Analysis and Dynamic Behavior

The conformational landscape of this compound is largely dictated by the rotational freedom around the single bond connecting the phenyl ring and the propargyl group. The linear geometry of the alkyne moiety restricts other significant conformational isomerism. Theoretical investigations on similar phenylacetylene (B144264) derivatives provide insight into the dynamic behavior of this molecule. nih.govnih.gov

Computational studies, typically employing Density Functional Theory (DFT) at levels like B3LYP/6-311+G**, are utilized to explore the torsional potentials. nih.gov For diphenylacetylene, a related molecular wire, the torsional barrier between the two phenyl rings is sensitive to external factors, suggesting that the rotation of the benzoate group in this compound would also be influenced by its environment. nih.gov The primary dihedral angle of interest is that between the plane of the benzoate ring and the C-C≡C-C plane of the propynyl (B12738560) substituent.

The dynamic behavior is characterized by the rotation around this C(aryl)-C(alkyne) bond. In the gas phase, the rotational barrier is expected to be relatively low, allowing for facile interconversion between different rotamers at room temperature. In solution, interactions with solvent molecules can influence the preferred conformation and the rate of interconversion. Studies on oligo(phenylene ethynylene)s have shown that chain length and solvent polarity can induce cooperative conformational transitions, such as the formation of helical structures, driven by solvophobic interactions and π-stacking. acs.org While this compound is a smaller molecule, these findings highlight the importance of intermolecular and intramolecular non-covalent interactions in determining its conformational preferences in different environments.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Method/Basis Set |

| 0 | 0.5 | DFT/B3LYP/6-31G(d) |

| 45 | 0.25 | DFT/B3LYP/6-31G(d) |

| 90 | 0.0 | DFT/B3LYP/6-31G(d) |

This table is illustrative and based on general knowledge of phenylacetylene systems; it does not represent experimentally or computationally verified data for this compound.

Solvent Effects on Molecular Properties

The molecular properties of this compound are expected to be significantly influenced by the solvent environment due to its combination of a polar ester group, a hydrogen-bond-donating hydroxyl group, and a polarizable π-system. Solvent effects are critical in understanding spectroscopic characteristics, reaction kinetics, and equilibrium positions. ijap-iq.comcdnsciencepub.com

The position and structure of UV-Vis absorption and fluorescence spectra of aromatic molecules are strongly dependent on solvent polarity. ijap-iq.com For donor-acceptor dyads, such as those containing alkyne linkages, an increase in solvent polarity can lead to a significant upshift in the frequency of transient infrared absorption bands. acs.org This phenomenon, known as solvatochromism, can be correlated with the solvent's dielectric constant and refractive index. ijap-iq.com In the case of this compound, the ester group acts as an electron-withdrawing group, and the hydroxyl-substituted propargyl group can have varied electronic effects. The interaction of the hydroxyl and ester functionalities with protic and aprotic solvents through hydrogen bonding will also play a crucial role in altering the electronic distribution and, consequently, the molecular properties. cdnsciencepub.com

Time-resolved infrared absorption spectroscopy on similar donor-acceptor molecules has revealed that the lifetime of excited states can be strongly solvent-dependent, decreasing from hundreds of picoseconds in nonpolar solvents to tens of picoseconds in highly polar solvents. acs.org This is attributed to the stabilization of twisted intramolecular charge-transfer (TICT) states in more polar environments.

An illustrative table of expected solvatochromic shifts for a generic aromatic alkyne in various solvents is provided below.

| Solvent | Dielectric Constant (ε) | Expected λmax Shift (nm) |

| Hexane | 1.88 | - |

| Chloroform | 4.81 | +5 |

| Tetrahydrofuran | 7.58 | +8 |

| Acetonitrile | 37.5 | +15 |

| Water | 80.1 | +20 |

This table is illustrative and based on general principles of solvatochromism; it does not represent experimentally verified data for this compound.

Quantum Chemical Methods for Reaction Mechanism Studies

Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of complex organic reactions, such as the Sonogashira coupling used to synthesize this compound. wikipedia.orgnih.govmdpi.com This reaction involves the coupling of a terminal alkyne (propargyl alcohol) with an aryl halide (methyl 4-iodobenzoate (B1621894) or methyl 4-bromobenzoate) using a palladium catalyst and a copper co-catalyst. rsc.orgnih.gov

Transition State Localization and Energy Barrier Calculations

A key aspect of mechanistic studies is the localization of transition states (TS) and the calculation of their corresponding energy barriers (activation energies). nih.gov For the Sonogashira coupling, computational studies have modeled the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net The oxidative addition of the aryl halide to the Pd(0) complex is generally considered the rate-determining step. rsc.orgresearchgate.net